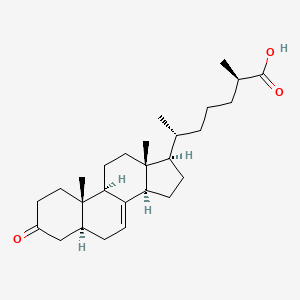
(25R)-Delta(7)-dafachronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25R)-Delta(7)-dafachronic acid is a cholestanoid that is (5alpha,25R)-cholest-7-en-26-oic acid substituted at position 3 by an oxo group. It is a cholestanoid, a steroid acid, a 3-oxo Delta(7)-steroid and a monocarboxylic acid. It is a conjugate acid of a (25R)-Delta(7)-dafachronate.
Applications De Recherche Scientifique
Hormonal Receptor Activation in Caenorhabditis elegans
(25R)-Delta(7)-dafachronic acid is a potential ligand for the hormonal receptor DAF-12 in Caenorhabditis elegans. It exhibits significant hormonal activity, contributing to the understanding of molecular regulation in these nematodes (Martin et al., 2009).
Activation of DAF-12 Nuclear Hormone Receptor
Both the (25S) and (25R) isomers of Delta(7)-dafachronic acids are potent transcriptional activators in a Gal4-transactivation assay, with significant EC(50) values. These findings highlight the compound's role in modulating the DAF-12 nuclear hormone receptor, critical for reproductive competence and adulthood in C. elegans (Sharma et al., 2009).
Steroid Hormone Roles in Worms and Mammals
(25S)-Delta(7)-Dafachronic acid is a member of the dafachronic acid hormonal series that regulates development and lifespan in C. elegans. Its significance is further underlined by the lack of effective tools for elucidating its action mode, leading to the synthesis of trideuterated variants for biological studies (Liu et al., 2015).
Involvement in Dauer and Infective Larvae Formation in Nematodes
Delta7-DA, a variant of dafachronic acid, plays a conserved role in controlling the entry into infective stages in certain mammalian parasites. This function links it fundamentally with the formation of dauer and infective larvae, providing insights into strategies for nematode parasitism (Ogawa et al., 2009).
Synthetic Modulators of Nematode Life Cycle
Synthetic DAF-12 modulators, including dafachronic acids, act as molecular switches in nematodes, influencing the choice between diapause and progression to reproductive development. These findings are critical for understanding and potentially controlling the nematode life cycle (Dansey et al., 2015).
Functional Divergence in Development and Lifespan Control
Dafachronic acids, including Delta(4)- and Delta(7)-DA, uniquely contribute to controlling development and lifespan in C. elegans. They interact distinctively with the steroid hormone and insulin-like growth factor signaling pathways, demonstrating functional divergence and providing insights into molecular interplay for development and aging (Dumas et al., 2010).
Propriétés
Formule moléculaire |
C27H42O3 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
(2R,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18-,19+,22-,23+,24+,26+,27-/m1/s1 |
Clé InChI |
SQTAVUCHOVVOFD-QAIVWSEESA-N |
SMILES isomérique |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



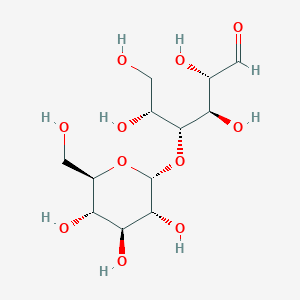
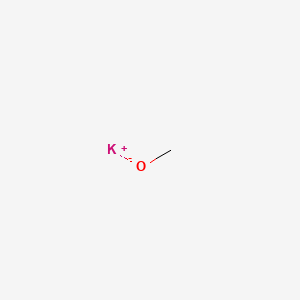
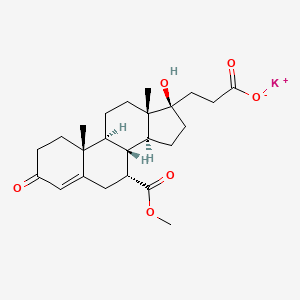
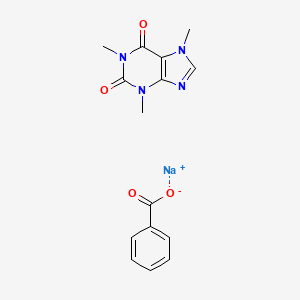
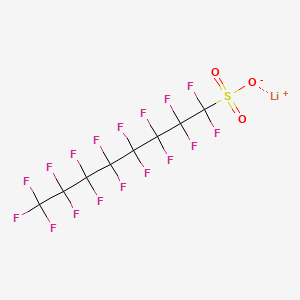

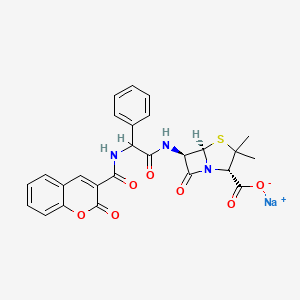
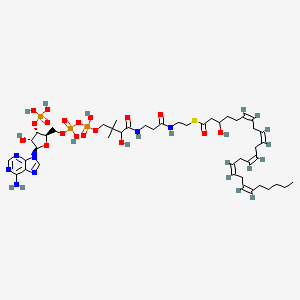
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
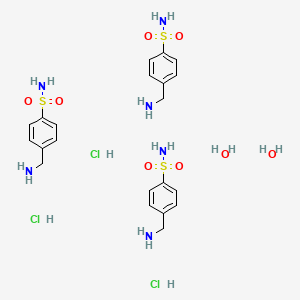
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)

